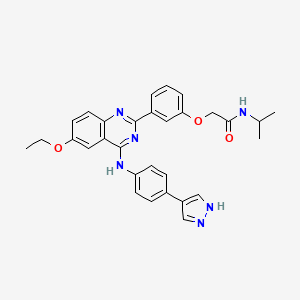

KL-11743

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H30N6O3 |

|---|---|

Molecular Weight |

522.6 g/mol |

IUPAC Name |

2-[3-[6-ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide |

InChI |

InChI=1S/C30H30N6O3/c1-4-38-25-12-13-27-26(15-25)30(34-23-10-8-20(9-11-23)22-16-31-32-17-22)36-29(35-27)21-6-5-7-24(14-21)39-18-28(37)33-19(2)3/h5-17,19H,4,18H2,1-3H3,(H,31,32)(H,33,37)(H,34,35,36) |

InChI Key |

XKOYTLRGOQTKAU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N=C2NC3=CC=C(C=C3)C4=CNN=C4)C5=CC(=CC=C5)OCC(=O)NC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

KL-11743: A Deep Dive into its Mechanism of Action as a Pan-Class I GLUT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of KL-11743, a potent and orally bioavailable small molecule inhibitor of class I glucose transporters (GLUTs). By competitively blocking glucose uptake, this compound initiates a cascade of metabolic and cellular events, demonstrating significant potential in oncology, particularly in tumors with specific metabolic vulnerabilities. This document summarizes key preclinical findings, presents quantitative data in a structured format, and visualizes the intricate signaling and metabolic pathways affected by this compound.

Core Mechanism of Action: Inhibition of Glucose Transport and Metabolic Reprogramming

This compound is a potent, glucose-competitive inhibitor of the class I glucose transporters, which include GLUT1, GLUT2, GLUT3, and GLUT4.[1][2] These transporters are crucial for cellular glucose uptake, a process that is often upregulated in cancer cells to fuel their high metabolic demands—a phenomenon known as the Warburg effect. By binding to these transporters, this compound effectively blocks the entry of glucose into the cell.

This inhibition of glucose uptake triggers a profound metabolic shift. The immediate consequence is the suppression of glycolysis, the primary pathway for glucose metabolism. This leads to a reduction in the production of glycolytic intermediates and end-products, such as lactate.[3][4] A key indicator of this metabolic reprogramming is a rapid collapse in the intracellular pool of NADH (nicotinamide adenine dinucleotide + hydrogen), a critical coenzyme in cellular respiration.[5] Concurrently, there is a notable accumulation of aspartate, suggesting a compensatory shift towards oxidative phosphorylation (OXPHOS) in the mitochondria to maintain cellular energy homeostasis.[5]

This reliance on mitochondrial respiration creates a key vulnerability. The mechanism of this compound is particularly effective in tumors that have a compromised tricarboxylic acid (TCA) cycle or defects in their electron transport chain. In these cancer cells, the inhibition of glycolysis by this compound, combined with their inability to efficiently utilize mitochondrial metabolism, leads to a state of "synthetic lethality," resulting in significant cell death. This has been observed in preclinical models of cancers with mutations in genes like succinate dehydrogenase A (SDHA).

Furthermore, the disruption of glucose metabolism by this compound induces redox and energetic stress within the cell. This is evidenced by an increase in the phosphorylation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1] The resulting energy deficit and oxidative stress contribute to the anti-proliferative and cytotoxic effects of the compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Process | IC50 (nM) | Cell Line/System | Reference |

| GLUT1 | 115 | TiterGlo assay | [1][2] |

| GLUT2 | 137 | TiterGlo assay | [1][2] |

| GLUT3 | 90 | TiterGlo assay | [1][2] |

| GLUT4 | 68 | Not Specified | [2] |

| Glucose Consumption | 228 | HT-1080 fibrosarcoma | [3][4] |

| Lactate Secretion | 234 | HT-1080 fibrosarcoma | [3][4] |

| 2-Deoxyglucose (2DG) Transport | 87 | HT-1080 fibrosarcoma | [3][4] |

| Glycolytic ATP Production | 127 | Oligomycin-treated HT-1080 | [3][4] |

| Cell Growth (Proliferation) | 677 | HT-1080 fibrosarcoma | [1] |

Table 2: Preclinical Pharmacokinetics of this compound

| Parameter | Value | Species | Route | Reference |

| Oral Bioavailability (F) | 15-30% | Mice and Rats | Oral (p.o.) | [3][4] |

| Half-life (t1/2) | 1.45 - 4.75 h | Mice | Intravenous (i.v.) and Intraperitoneal (i.p.) | [3] |

| Half-life (t1/2) | 2.04 - 5.38 h | Rats | Intravenous (i.v.) and Oral (p.o.) | [3] |

| Time to maximum concentration (Tmax) | 2 - 3 h | Mice and Rats | Oral (p.o.) | [3] |

Signaling and Metabolic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to the mechanism of action of this compound.

Caption: Mechanism of action of this compound leading to synthetic lethality.

Caption: Generalized workflow for a cell-based glucose uptake assay.

Caption: The logical relationship of synthetic lethality with this compound.

Experimental Protocols

While this guide provides a comprehensive overview of the mechanism of action of this compound based on publicly available data, detailed, step-by-step experimental protocols from the primary scientific literature, such as the "STAR Methods" from the key publication by Olszewski et al. in Cell Chemical Biology (2021), were not accessible at the time of writing. The following are generalized descriptions of the types of experiments conducted to elucidate the mechanism of action of this compound. For precise experimental conditions, reagent concentrations, and instrumentation, consulting the original research articles is recommended.

1. In Vitro GLUT Inhibition Assay (TiterGlo-based)

This assay indirectly measures GLUT inhibition by quantifying the ATP produced through glycolysis.

-

Principle: Cells are treated with an inhibitor of mitochondrial ATP synthesis (e.g., oligomycin), making them solely reliant on glycolysis for ATP production. The subsequent addition of a GLUT inhibitor will decrease glycolytic flux and, consequently, cellular ATP levels.

-

General Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat cells with oligomycin to inhibit mitochondrial respiration.

-

Add serial dilutions of this compound or a vehicle control.

-

Incubate for a specified period.

-

Add a reagent, such as CellTiter-Glo®, which lyses the cells and contains luciferase and luciferin to generate a luminescent signal proportional to the ATP concentration.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value for the inhibition of glycolytic ATP production.

-

2. Glucose Uptake Assay (using a fluorescent or radiolabeled glucose analog)

This assay directly measures the uptake of glucose into cells.

-

Principle: A labeled glucose analog, such as the fluorescent 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) or the radiolabeled [3H]-2-deoxyglucose, is used as a tracer for glucose transport.

-

General Procedure:

-

Culture cells to a suitable confluency in a multi-well plate.

-

Pre-treat the cells with various concentrations of this compound or a vehicle control in a glucose-free medium.

-

Add the labeled glucose analog to the wells and incubate for a short period to allow for uptake.

-

Stop the uptake by washing the cells with ice-cold buffer to remove the extracellular analog.

-

Lyse the cells.

-

Quantify the amount of the internalized analog using a fluorescence plate reader (for 2-NBDG) or a scintillation counter (for [3H]-2-DG).

-

Normalize the uptake to the total protein content in each well.

-

3. Cell Viability/Proliferation Assay

These assays determine the effect of this compound on the growth and survival of cancer cells.

-

Principle: Various methods can be employed, such as assays that measure metabolic activity (e.g., MTT or resazurin reduction), ATP content (e.g., CellTiter-Glo®), or cell number (e.g., crystal violet staining or cell counting).

-

General Procedure (Resazurin Assay):

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for a specified duration (e.g., 24, 48, or 72 hours).

-

Add resazurin solution to each well. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.

-

Incubate for a few hours.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 for cell growth inhibition.

-

4. Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as the phosphorylated forms of signaling molecules like AMPK.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

-

General Procedure:

-

Treat cells with this compound for various times and at different concentrations.

-

Lyse the cells to extract the total protein.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody that recognizes the target protein (e.g., anti-pAMPK).

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., actin or tubulin).

-

5. Metabolomics Analysis

This approach provides a comprehensive profile of the changes in intracellular metabolite levels upon treatment with this compound.

-

Principle: Techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are used to separate and identify a wide range of small molecules from cell extracts.

-

General Procedure:

-

Culture and treat cells with this compound as for other assays.

-

Rapidly quench the metabolic activity and extract the intracellular metabolites using a solvent like cold methanol.

-

Analyze the metabolite extracts using LC-MS or GC-MS.

-

Process the raw data to identify and quantify the different metabolites.

-

Perform statistical analysis to identify metabolites that are significantly altered by this compound treatment.

-

6. In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.

-

General Procedure:

-

Inject human cancer cells (e.g., HT-1080) subcutaneously into the flank of immunocompromised mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., by oral gavage or intraperitoneal injection) and a vehicle control to the respective groups according to a defined dosing schedule.

-

Measure the tumor volume and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Compare the tumor growth between the treated and control groups to assess the anti-tumor efficacy.

-

Conclusion

This compound represents a promising therapeutic agent that targets a fundamental aspect of cancer cell metabolism. Its ability to competitively inhibit class I glucose transporters leads to a cascade of events, including the suppression of glycolysis, a shift to oxidative phosphorylation, and the induction of synthetic lethality in tumors with specific metabolic vulnerabilities. The preclinical data strongly support its continued investigation as a novel anti-cancer agent. Further research, particularly clinical trials, will be crucial in determining its therapeutic potential in human patients.

References

The Function of KL-11743: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KL-11743 is a potent, orally bioavailable small molecule that acts as a competitive inhibitor of class I glucose transporters (GLUTs). By blocking cellular glucose uptake, this compound induces significant metabolic stress, characterized by the depletion of glycolytic intermediates, a collapse in NADH and NADPH pools, and a compensatory shift towards mitochondrial oxidative phosphorylation. This targeted inhibition of glucose metabolism has shown significant anti-tumor activity, particularly in cancer cells with deficiencies in the tricarboxylic acid (TCA) cycle. Furthermore, this compound can induce a novel form of cell death known as disulfidptosis, which is triggered by the formation of disulfide bonds in actin cytoskeletal proteins under conditions of glucose starvation. This guide provides a comprehensive overview of the function, mechanism of action, and preclinical data of this compound, along with detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of Class I Glucose Transporters

This compound functions as a potent, glucose-competitive inhibitor of the class I glucose transporters: GLUT1, GLUT2, GLUT3, and GLUT4.[1] This inhibition blocks the primary route of glucose entry into cells, thereby depriving them of a crucial substrate for energy production and biosynthesis.

In Vitro Inhibitory Activity

The inhibitory potency of this compound against the class I GLUTs has been quantified through half-maximal inhibitory concentration (IC50) values.

| Target | IC50 (nM) |

| GLUT1 | 115 |

| GLUT2 | 137 |

| GLUT3 | 90 |

| GLUT4 | 68 |

| Data compiled from multiple sources.[1][2] |

In cellular assays, this compound has demonstrated potent inhibition of glucose metabolism in various cancer cell lines.

| Cell Line | Assay | IC50 (nM) |

| HT-1080 Fibrosarcoma | Glucose Consumption | 228[2][3] |

| Lactate Secretion | 234[2][3] | |

| 2-Deoxyglucose (2-DG) Transport | 87[2][3] | |

| Glycolytic ATP Production (in oligomycin-treated cells) | 127[2][3] | |

| Data represents the concentration of this compound required to inhibit the respective process by 50%. |

Cellular Consequences of GLUT Inhibition by this compound

The blockade of glucose uptake by this compound triggers a cascade of metabolic and cellular events, ultimately leading to cell death, particularly in vulnerable cancer cell populations.

Metabolic Reprogramming and Energetic Stress

Inhibition of glucose transport by this compound leads to a rapid depletion of intracellular glucose and its downstream metabolites. This results in:

-

Collapse of NADH and NADPH Pools: The reduction in glycolysis and the pentose phosphate pathway leads to a significant decrease in the levels of NADH and NADPH, critical cofactors for cellular redox balance and biosynthetic processes.[4]

-

Increased Aspartate Accumulation: Cells compensate for the loss of glycolytic intermediates by increasing their reliance on other metabolic pathways. A notable effect is the striking accumulation of aspartate, indicating a shift towards mitochondrial oxidative phosphorylation.[4]

-

Induction of Energetic Stress: The disruption of glycolysis, a primary source of ATP, leads to energetic stress within the cell.

Signaling Pathways and Cellular Processes Affected

The metabolic crisis induced by this compound activates and inhibits several key signaling pathways and cellular processes.

References

The Impact of KL-11743 on Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KL-11743 is a potent, orally bioavailable, and competitive inhibitor of the class I glucose transporters (GLUTs), demonstrating significant effects on cellular glucose metabolism.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative impact on metabolic pathways, and detailed experimental protocols for studying its effects. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, metabolism, and drug development.

Introduction

The aberrant glucose metabolism in cancer cells, characterized by elevated glucose uptake and glycolysis even in the presence of oxygen (the Warburg effect), presents a promising target for therapeutic intervention. Glucose transporters, particularly the class I GLUTs (GLUT1, GLUT2, GLUT3, and GLUT4), are frequently overexpressed in various tumor types and are crucial for sustaining the high metabolic demands of cancer cells. This compound has emerged as a powerful tool to probe the consequences of inhibiting this fundamental metabolic pathway.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor, binding to class I GLUTs and blocking the transport of glucose across the cell membrane.[1] This direct inhibition of glucose uptake leads to a cascade of downstream metabolic alterations. A primary consequence is the suppression of glycolysis, the central pathway for glucose catabolism. This reduction in glycolytic flux results in decreased production of ATP, lactate, and essential biosynthetic precursors.

In response to this acute inhibition of glucose metabolism, cells often exhibit a metabolic shift towards increased mitochondrial respiration and oxidative phosphorylation to compensate for the energy deficit.[3][4][5] This is frequently accompanied by the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1] Activated AMPK, in turn, phosphorylates and regulates downstream targets, including acetyl-coenzyme A carboxylase (ACC), to modulate cellular metabolism and restore energy homeostasis. Furthermore, the inhibition of glucose uptake can lead to alterations in the cellular redox state, notably affecting the NAD+/NADH and NADP+/NADPH ratios.[1][3]

dot

Caption: Mechanism of action of this compound and its downstream metabolic effects.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data on the inhibitory and metabolic effects of this compound as reported in the literature.

Table 1: Inhibitory Activity of this compound against Class I Glucose Transporters

| Transporter | IC50 (nM) |

| GLUT1 | 115[1][2] |

| GLUT2 | 137[1][2] |

| GLUT3 | 90[1][2] |

| GLUT4 | 68[1][2] |

Table 2: Effects of this compound on Cellular Metabolism in HT-1080 Fibrosarcoma Cells

| Parameter | IC50 (nM) |

| Glucose Consumption | 228[1][6] |

| Lactate Secretion | 234[1][6] |

| 2-Deoxyglucose (2DG) Transport | 87[1][6] |

| Glycolytic ATP Production (in oligomycin-treated cells) | 127[1][6] |

| Cell Growth | 667[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on glucose metabolism.

Cell Viability and Proliferation Assays

dot

Caption: General workflow for cell viability and proliferation assays.

Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Glucose Uptake Assay

Protocol: 2-Deoxy-D-[³H]-glucose Uptake

-

Cell Seeding: Seed cells in a 24-well plate and grow to near confluence.

-

Starvation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in KRH buffer for 1-2 hours to deplete intracellular glucose.

-

Treatment: Treat the cells with this compound or vehicle control for the desired time.

-

Glucose Uptake: Add 2-deoxy-D-[³H]-glucose (0.5-1.0 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 100 µM) to each well and incubate for 5-10 minutes at 37°C.

-

Wash: Stop the uptake by aspirating the glucose solution and washing the cells three times with ice-cold PBS.

-

Lysis: Lyse the cells with 0.1 M NaOH.

-

Measurement: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Normalization: Determine the protein concentration of the cell lysate using a BCA protein assay to normalize the glucose uptake values.

Western Blotting for AMPK and ACC Phosphorylation

References

- 1. physiology.elte.hu [physiology.elte.hu]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic adaptations to acute glucose uptake inhibition converge upon mitochondrial respiration for leukemia cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. | BioWorld [bioworld.com]

The Emergence of Disulfidptosis: A Technical Guide to KL-11743 Induced Cancer Cell Death

For Researchers, Scientists, and Drug Development Professionals

Abstract

A novel form of regulated cell death, termed disulfidptosis, has recently been identified as a promising avenue for cancer therapy. This process is triggered by the intracellular accumulation of cystine and subsequent disulfide stress, leading to the collapse of the actin cytoskeleton and cell death. KL-11743, a potent and orally bioavailable inhibitor of class I glucose transporters (GLUTs), has emerged as a key pharmacological tool to induce disulfidptosis in cancer cells with high expression of the cystine-glutamate antiporter SLC7A11. By inhibiting glucose uptake, this compound depletes the intracellular pool of NADPH, a critical cofactor for the reduction of cystine to cysteine. This guide provides an in-depth technical overview of this compound-induced disulfidptosis, including its core mechanism, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the key signaling pathways and workflows.

Introduction to Disulfidptosis

Disulfidptosis is a distinct form of regulated cell death initiated by disulfide stress in cells with a high level of the cystine transporter SLC7A11, particularly under conditions of glucose starvation.[1][2] The accumulation of intracellular cystine, an amino acid containing a disulfide bond, overwhelms the cell's reductive capacity, leading to the aberrant formation of disulfide bonds in cytoskeletal proteins, most notably actin.[3] This results in the collapse of the F-actin network, cell contraction, and ultimately, cell death.[3][4] Unlike other forms of programmed cell death such as apoptosis or necroptosis, disulfidptosis is not dependent on caspases or receptor-interacting protein kinases.[5]

The key molecular players in disulfidptosis are:

-

SLC7A11: This cystine/glutamate antiporter, often overexpressed in cancer cells, facilitates the import of cystine.[6] While it protects against ferroptosis by promoting glutathione synthesis, its high activity becomes detrimental under glucose-deprived conditions.[2]

-

Glucose Transporters (GLUTs): These proteins are responsible for glucose uptake. Cancer cells often exhibit elevated glucose uptake to fuel their high metabolic rate.[7]

-

NADPH: Nicotinamide adenine dinucleotide phosphate in its reduced form (NADPH) is a crucial cellular reductant. The pentose phosphate pathway (PPP), which utilizes glucose, is a major source of NADPH.[6] NADPH is essential for the reduction of cystine to cysteine.[8]

This compound: A Potent Inducer of Disulfidptosis

This compound is a small molecule inhibitor that competitively binds to class I glucose transporters, thereby blocking glucose uptake.[9][10] This action mimics a state of glucose starvation, which is a prerequisite for inducing disulfidptosis in SLC7A11-high cancer cells.[7][11] By inhibiting GLUTs, this compound effectively shuts down the primary pipeline for glucose entry into the cell, leading to a rapid depletion of NADPH produced via the pentose phosphate pathway.[5][7] This NADPH depletion prevents the reduction of imported cystine, leading to its accumulation and the subsequent disulfide stress that triggers disulfidptosis.[11]

Quantitative Data on this compound Efficacy

The following tables summarize the reported in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Cell Line/System | Assay Conditions |

| GLUT1 | 115 | - | - |

| GLUT2 | 137 | - | - |

| GLUT3 | 90 | - | - |

| GLUT4 | 68 | - | - |

| Glucose Consumption | 228 | HT-1080 | 24 h treatment |

| Lactate Secretion | 234 | HT-1080 | 24 h treatment |

| 2-Deoxyglucose Transport | 87 | HT-1080 | - |

| Glycolytic ATP Production | 127 | HT-1080 | Oligomycin-treated cells |

| Cell Growth | 677 | HT-1080 | 24-72 h treatment |

Data sourced from MedchemExpress and other publications.[9][12]

Table 2: In Vivo Pharmacokinetics and Activity of this compound

| Species | Administration | Dose | Key Findings |

| Mice | Oral (p.o.) | 10-100 mg/kg | Moderate oral bioavailability (15-30%), dose-linear plasma exposure. |

| Rats | Oral (p.o.) | 10-300 mg/kg | Favorable and dose-linear plasma exposure. |

| Mice | Intraperitoneal (i.p.) | 100 mg/kg | Maintained at inhibitory levels for most of the 24-hour dosing period. |

| Mice | Oral (p.o.) | 30-100 mg/kg | Significantly elevated blood glucose levels and delayed glucose clearance. |

| Mice | Intraperitoneal (i.p.) | 100 mg/kg (every two days for 5 weeks) | Decreased growth of SLC7A11-high NCI-H226 xenograft tumors. |

Data sourced from MedchemExpress and other publications.[9][12]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Induced Disulfidptosis

Caption: Signaling pathway of this compound induced disulfidptosis.

Experimental Workflow for Studying this compound Induced Disulfidptosis

Caption: General experimental workflow for studying disulfidptosis.

Experimental Protocols

This section outlines the general methodologies for key experiments used to investigate this compound-induced disulfidptosis. For detailed, step-by-step protocols, it is recommended to consult the primary research articles.

Cell Culture and Treatment

-

Cell Lines: Cancer cell lines with high endogenous expression of SLC7A11 (e.g., NCI-H226, UMRC6) are suitable models.[9] SLC7A11 expression can be verified by western blotting or qRT-PCR.

-

Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics. For disulfidptosis induction, glucose-free media is often used in combination with this compound treatment.

-

This compound Treatment: this compound is dissolved in a suitable solvent like DMSO to prepare a stock solution.[10] The final concentration used in cell culture experiments typically ranges from nanomolar to low micromolar.[9]

Glucose Uptake Assay

-

Principle: This assay measures the rate of glucose transport into cells. A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is commonly used.

-

General Protocol:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-treat cells with this compound or vehicle control for a specified time.

-

Incubate the cells with 2-NBDG in glucose-free medium.

-

Wash the cells to remove extracellular 2-NBDG.

-

Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.

-

NADP+/NADPH Assay

-

Principle: These assays quantify the intracellular levels of NADP+ and NADPH. Commercially available colorimetric or fluorometric kits are widely used.

-

General Protocol:

-

Culture and treat cells as described above.

-

Lyse the cells to extract NADP+ and NADPH.

-

Follow the kit manufacturer's instructions, which typically involve an enzymatic cycling reaction that generates a colored or fluorescent product proportional to the amount of NADP(H).

-

Measure the absorbance or fluorescence using a microplate reader.

-

Detection of Disulfide Bond Formation

-

Principle: A bio-orthogonal chemical proteomic approach can be used to identify proteins with newly formed disulfide bonds.[13]

-

General Protocol (Simplified):

-

Treat cells with this compound under glucose starvation.

-

Lyse the cells under conditions that preserve disulfide bonds.

-

Utilize a chemical probe that specifically labels reduced cysteines.

-

Reduce the existing disulfide bonds and label the newly exposed cysteines with an isotopically distinct probe.

-

Analyze the labeled proteins by mass spectrometry to identify and quantify those with increased disulfide bond formation.

-

Visualization of the Actin Cytoskeleton

-

Principle: Phalloidin, a fungal toxin that binds specifically to F-actin, conjugated to a fluorescent dye is used to visualize the actin cytoskeleton.[4]

-

General Protocol:

-

Grow and treat cells on coverslips.

-

Fix the cells with a solution like 4% paraformaldehyde.

-

Permeabilize the cell membrane with a detergent (e.g., Triton X-100).

-

Incubate the cells with fluorescently labeled phalloidin.

-

Mount the coverslips on microscope slides and visualize the actin filaments using fluorescence microscopy. A collapse of the F-actin network and cell shrinkage are indicative of disulfidptosis.[4]

-

Cell Viability and Death Assays

-

Principle: Standard assays can be used to quantify the extent of cell death induced by this compound.

-

Methods:

-

MTT/MTS Assay: Measures metabolic activity as an indicator of cell viability.

-

Propidium Iodide (PI) Staining: PI is a fluorescent dye that enters cells with compromised membranes, thus marking dead cells. Analysis is typically done by flow cytometry.

-

Annexin V Staining: Can be used to differentiate between apoptotic and other forms of cell death.

-

Conclusion and Future Directions

This compound-induced disulfidptosis represents a novel and promising strategy for targeting cancers that are dependent on high glucose uptake and exhibit elevated SLC7A11 expression. The data presented in this guide highlight the potent and specific activity of this compound in triggering this unique cell death pathway. Further research is warranted to fully elucidate the intricate molecular mechanisms of disulfidptosis and to explore the therapeutic potential of this compound and other disulfidptosis-inducing agents in preclinical and clinical settings. The development of robust biomarkers to identify tumors susceptible to this therapeutic approach will be crucial for its successful clinical translation.

References

- 1. Visualising the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Disulfidptosis: a new form of regulated cell death for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biocompare.com [biocompare.com]

- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NADH and NADPH Assay Kit (Colorimetric) (ab186031) | Abcam [abcam.com]

- 8. | BioWorld [bioworld.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Disulfidptosis mechanisms and therapeutic implications in cancer metabolic reprogramming and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NADP+/NADPH Assays [cellbiolabs.com]

- 13. Inducing disulfidptosis in tumors:potential pathways and significance - PMC [pmc.ncbi.nlm.nih.gov]

The Glucose Guardian: A Technical Deep Dive into the Anti-Cancer Effects of KL-11743

A Comprehensive Guide for Researchers and Drug Development Professionals on the Mechanism and Efficacy of a Novel GLUT Inhibitor

Executive Summary

KL-11743 is a potent, orally bioavailable small molecule inhibitor of the class I glucose transporters (GLUTs), which are frequently overexpressed in a wide array of cancers and are critical for their sustained proliferation and survival. This technical guide provides an in-depth analysis of the multifaceted anti-cancer effects of this compound, focusing on its mechanism of action, impact on cellular metabolism, and preclinical efficacy. Through the inhibition of glucose uptake, this compound triggers a cascade of metabolic stresses, including the induction of a novel form of cell death termed disulfidptosis, activation of the AMP-activated protein kinase (AMPK) signaling pathway, and a profound shift in cellular redox balance. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of Glucose Transport

This compound competitively inhibits the class I glucose transporters GLUT1, GLUT2, GLUT3, and GLUT4, thereby blocking the primary route of glucose entry into cancer cells.[1] This targeted inhibition of glucose metabolism forms the foundation of its anti-neoplastic activity.

Quantitative Inhibition Data

The inhibitory potency of this compound against individual GLUT isoforms and its efficacy in cellular assays are summarized in the tables below.

| Target | IC50 (nM) | Assay Conditions |

| GLUT1 | 115 | TiterGlo assay[2] |

| GLUT2 | 137 | TiterGlo assay[2] |

| GLUT3 | 90 | TiterGlo assay[2] |

| GLUT4 | 68 | Not Specified |

Table 1: Inhibitory Potency of this compound against Class I GLUTs

| Cell Line | Assay | IC50 (nM) |

| HT-1080 (Fibrosarcoma) | Glucose Consumption | 228[1] |

| HT-1080 (Fibrosarcoma) | Lactate Secretion | 234[1] |

| HT-1080 (Fibrosarcoma) | 2-Deoxyglucose (2DG) Transport | 87[1] |

| HT-1080 (Fibrosarcoma) | Glycolytic ATP Production | 127[1] |

Table 2: Cellular Activity of this compound in HT-1080 Cells

Signaling Pathways and Cellular Consequences

The blockade of glucose uptake by this compound instigates a series of downstream signaling events and metabolic alterations that collectively contribute to its anti-cancer effects.

Induction of Disulfidptosis

A key and novel mechanism of this compound-induced cell death is disulfidptosis, which is particularly effective in cancer cells with high expression of the cystine transporter SLC7A11. The inhibition of glucose influx leads to a depletion of NADPH, which is essential for the reduction of intracellular cystine to cysteine. The resulting accumulation of disulfide bonds, particularly in actin cytoskeleton proteins, leads to cell death.

Caption: Disulfidptosis Signaling Pathway Induced by this compound.

Activation of AMPK Signaling

The reduction in intracellular glucose and the subsequent depletion of ATP stores lead to energetic stress, which is sensed by AMP-activated protein kinase (AMPK). Activated AMPK acts to restore energy homeostasis by inhibiting anabolic processes and promoting catabolic pathways.

Caption: AMPK Activation Pathway in Response to this compound.

Metabolic Shift and Redox Stress

This compound treatment triggers a significant metabolic reprogramming in cancer cells. The inhibition of glycolysis leads to a collapse in the NADH/NAD+ ratio and a compensatory shift towards mitochondrial oxidative phosphorylation.[3] This shift, however, also induces redox stress, further contributing to cell death.

Caption: Metabolic Shift and Redox Stress Induced by this compound.

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the anti-tumor activity of this compound. Notably, tumors with mutations in KEAP1 or deficiencies in the tricarboxylic acid (TCA) cycle show heightened sensitivity to this compound.[2][3] While specific tumor volume data over time is limited in publicly available resources, reports indicate significant suppression of tumor growth in these sensitive models.

| Animal Model | Cancer Type | Dosing Regimen | Outcome |

| Nude Mice | KEAP1 Knockout Tumors | Not Specified | Significant tumor growth suppression |

| Patient-Derived Xenograft (PDX) | TCA Cycle-Deficient Tumors | Not Specified | Vulnerable to this compound treatment |

Table 3: In Vivo Anti-Tumor Activity of this compound

Experimental Protocols

This section provides an overview of the methodologies used to generate the data presented in this guide.

Cell Viability Assay (Resazurin-Based)

Caption: Workflow for Resazurin-Based Cell Viability Assay.

Protocol:

-

Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

The following day, the media is replaced with fresh media containing serial dilutions of this compound or a vehicle control.

-

The plate is incubated for 24 to 72 hours at 37°C in a humidified incubator.

-

After the incubation period, a resazurin-based reagent is added to each well.

-

The plate is incubated for an additional 1 to 4 hours to allow for the conversion of resazurin to the fluorescent product, resorufin, by metabolically active cells.

-

Fluorescence is measured using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.

-

The fluorescence intensity is proportional to the number of viable cells. Cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.

Glucose Uptake Assay (Radiolabeled 2-Deoxy-D-Glucose)

Caption: Workflow for Radiolabeled Glucose Uptake Assay.

Protocol:

-

Cells are seeded in a multi-well plate and grown to a specified confluency.

-

Prior to the assay, cells are washed and pre-incubated with a glucose-free buffer containing this compound or a vehicle control for a defined period.

-

The uptake reaction is initiated by the addition of a buffer containing radiolabeled 2-deoxy-D-glucose (e.g., [3H]-2DG).

-

After a short incubation (typically 5-10 minutes) at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

The cells are then lysed.

-

The radioactivity in the cell lysates is measured using a scintillation counter.

-

The counts are normalized to the total protein concentration in each well, and the percentage of glucose uptake inhibition is calculated relative to the vehicle control.

Western Blotting for AMPK Activation

Caption: Workflow for Western Blotting Analysis.

Protocol:

-

Cancer cells are treated with this compound at various concentrations and for different durations.

-

Following treatment, cells are lysed in a suitable buffer, and the total protein concentration of each lysate is determined.

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated (active) form of AMPK (p-AMPK), total AMPK, and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies that recognize the primary antibodies.

-

The signal is detected using a chemiluminescent substrate, and the bands are visualized using an imaging system.

-

The intensity of the bands is quantified to determine the relative levels of p-AMPK and total AMPK.

In Vivo Xenograft Model

Caption: Workflow for In Vivo Xenograft Studies.

Protocol:

-

A suspension of cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are then randomized into different treatment groups, including a vehicle control group and one or more groups receiving this compound.

-

This compound is administered orally or via another appropriate route at a specified dose and frequency.

-

Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets a fundamental metabolic vulnerability of cancer cells. Its ability to potently inhibit glucose uptake leads to a multifaceted anti-cancer response, including the induction of a novel cell death pathway, activation of key energy-sensing pathways, and a profound metabolic shift. The preclinical data strongly support its continued investigation and development. Future research should focus on identifying predictive biomarkers of response to this compound, exploring its efficacy in a broader range of cancer types, and evaluating its potential in combination with other anti-cancer therapies. The detailed information provided in this guide is intended to facilitate these efforts and accelerate the translation of this promising molecule into clinical applications.

References

- 1. Inhibition of glucose transport synergizes with chemical or genetic disruption of mitochondrial metabolism and suppresses TCA cycle-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. Metabolic adaptations to acute glucose uptake inhibition converge upon mitochondrial respiration for leukemia cell survival - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Target Validation of KL-11743: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KL-11743 is a potent, orally bioavailable small molecule inhibitor targeting cellular glucose uptake. This document provides a comprehensive technical overview of the in vitro studies that have validated its mechanism of action and identified its primary molecular targets. Through a detailed examination of its effects on glucose transport, cellular metabolism, and key signaling pathways, this guide offers insights for researchers engaged in the development of novel cancer therapeutics targeting metabolic vulnerabilities. All quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate the replication and further investigation of this compound's biological activities.

Introduction

Cancer cells exhibit a profound metabolic reprogramming, characterized by an increased reliance on glycolysis for energy production even in the presence of oxygen, a phenomenon known as the "Warburg effect." This metabolic shift is mediated by the upregulation of glucose transporters (GLUTs), which facilitate the transport of glucose across the cell membrane. The Class I glucose transporters, particularly GLUT1, GLUT2, GLUT3, and GLUT4, are frequently overexpressed in various tumor types, making them attractive targets for anticancer drug development. This compound has emerged as a promising inhibitor of this pathway, demonstrating potent and competitive inhibition of Class I GLUTs. This guide details the in vitro evidence supporting the target validation of this compound.

Molecular Target: Class I Glucose Transporters

In vitro studies have unequivocally identified the Class I glucose transporters as the primary molecular targets of this compound. It acts as a glucose-competitive inhibitor, effectively blocking the uptake of glucose into cancer cells.

Quantitative In Vitro Data Summary

The following table summarizes the key quantitative data from in vitro assays validating the inhibitory activity of this compound against its targets and its functional effects in a cellular context.

| Assay | Target/Cell Line | Parameter | Value (nM) | Reference |

| GLUT Inhibition | GLUT1 | IC50 | 115 | [1][2][3][4][5] |

| GLUT2 | IC50 | 137 | [1][2][3][4][5] | |

| GLUT3 | IC50 | 90 | [1][2][3][4][5] | |

| GLUT4 | IC50 | 68 | [2][3][4][5] | |

| Cellular Assays | HT-1080 Fibrosarcoma | 2-Deoxyglucose (2DG) Transport IC50 | 87 | [3][5][6] |

| HT-1080 Fibrosarcoma | Glycolytic ATP Production IC50 (in oligomycin-treated cells) | 127 | [3][5][6] | |

| HT-1080 Fibrosarcoma | Glucose Consumption IC50 | 228 | [3][5][6] | |

| HT-1080 Fibrosarcoma | Lactate Secretion IC50 | 234 | [3][5][6] | |

| HT-1080 Fibrosarcoma | Growth Inhibition IC50 | 677 | [4][7] |

Signaling Pathway and Downstream Effects

Inhibition of glucose uptake by this compound triggers a cascade of downstream cellular events, primarily related to energetic and redox stress. A key consequence is the activation of AMP-activated protein kinase (AMPK), a central sensor of cellular energy status.[3][5][8] This activation is a direct result of the depletion of intracellular ATP derived from glycolysis. Furthermore, the blockade of glucose entry into the pentose phosphate pathway leads to a reduction in the production of NADPH, a critical molecule for maintaining cellular antioxidant defenses.[8] This depletion of the NADPH pool renders cancer cells vulnerable to oxidative stress.

Caption: Signaling pathway affected by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and experimental conditions.

2-Deoxyglucose (2-DG) Uptake Assay

This assay measures the rate of glucose uptake into cells using a radiolabeled or fluorescently tagged glucose analog, 2-deoxyglucose.

Materials:

-

Cancer cell line of interest (e.g., HT-1080)

-

Complete cell culture medium

-

Glucose-free Krebs-Ringer-HEPES (KRH) buffer

-

This compound

-

[³H]-2-deoxyglucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

Phloretin (a known glucose transporter inhibitor, as a positive control)

-

Cell lysis buffer

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Wash the cells with glucose-free KRH buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control in glucose-free KRH buffer for a specified time (e.g., 1 hour).

-

Initiate glucose uptake by adding [³H]-2-deoxyglucose or a fluorescent glucose analog to each well.

-

Incubate for a short period (e.g., 10-30 minutes) to ensure linear uptake.

-

Stop the uptake by aspirating the medium and washing the cells rapidly with ice-cold KRH buffer containing phloretin.

-

Lyse the cells using a suitable lysis buffer.

-

For [³H]-2-deoxyglucose, measure the radioactivity in the cell lysates using a scintillation counter. For fluorescent analogs, measure the fluorescence using a plate reader.

-

Normalize the data to the protein concentration of each well.

-

Calculate the IC50 value for this compound.

Lactate Secretion Assay

This assay quantifies the amount of lactate released into the culture medium as a downstream product of glycolysis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Lactate assay kit (commercially available)

-

Plate reader

Procedure:

-

Seed cells in a multi-well plate and culture overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate the cells for a defined period (e.g., 24-48 hours).

-

Collect the culture medium from each well.

-

Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.

-

Normalize the lactate concentration to the cell number or protein concentration in each well.

-

Determine the IC50 value for the inhibition of lactate secretion.

Glycolytic ATP Production Assay

This assay measures the amount of ATP produced specifically through glycolysis by inhibiting mitochondrial ATP synthesis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Oligomycin (an inhibitor of mitochondrial ATP synthase)

-

ATP assay kit (e.g., luciferase-based)

-

Luminometer

Procedure:

-

Seed cells in a white, opaque multi-well plate suitable for luminescence measurements.

-

Allow cells to adhere and grow overnight.

-

Treat the cells with various concentrations of this compound in the presence of oligomycin for a specified time (e.g., 1-4 hours). A control group without oligomycin should also be included.

-

Lyse the cells and measure the intracellular ATP concentration using a luciferase-based ATP assay kit according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

The ATP levels in the oligomycin-treated cells represent the ATP produced via glycolysis.

-

Calculate the IC50 value of this compound for the inhibition of glycolytic ATP production.

Caption: Experimental workflow for a 2-Deoxyglucose uptake assay.

Conclusion

The in vitro data presented in this technical guide provide robust validation for the targeting of Class I glucose transporters by this compound. Its potent, competitive inhibition of glucose uptake leads to significant metabolic stress in cancer cells, characterized by the inhibition of glycolysis, depletion of ATP, and increased oxidative stress. These findings underscore the therapeutic potential of this compound as a novel anticancer agent and provide a strong rationale for its further preclinical and clinical development. The detailed experimental protocols included herein serve as a valuable resource for researchers seeking to further explore the biological effects of this promising compound.

References

- 1. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.com]

- 2. promega.com [promega.com]

- 3. Glycolysis/OXPHOS Assay Kit G270 manual | DOJINDO [dojindo.com]

- 4. Preventing feedback activation of glycolytic ATP production enhances metformin cytotoxicity in breast cancer cells when oxidative phosphorylation is inhibited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5′-AMP-Activated Protein Kinase (AMPK) Is Induced by Low-Oxygen and Glucose Deprivation Conditions Found in Solid-Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. hpst.cz [hpst.cz]

- 8. researchgate.net [researchgate.net]

The Discovery and Synthesis of KL-11743: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

KL-11743 is a potent, orally bioavailable small molecule inhibitor of the class I glucose transporters (GLUTs), demonstrating significant potential in oncology. By competitively inhibiting GLUT1, GLUT2, GLUT3, and GLUT4, this compound disrupts the aberrant glucose metabolism characteristic of many cancer cells, a phenomenon known as the Warburg effect.[1] This targeted inhibition of glucose uptake leads to profound energetic and redox stress within tumor cells, creating a metabolic vulnerability that can be exploited for therapeutic intervention. This whitepaper provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, including detailed experimental methodologies and key quantitative data.

Introduction to this compound

Cancer cells exhibit a reprogrammed metabolism characterized by an increased reliance on glycolysis for energy production, even in the presence of oxygen.[1] This metabolic shift is facilitated by the overexpression of glucose transporters, particularly GLUT1 and GLUT3.[1] Consequently, targeting these transporters presents a promising strategy for cancer therapy.

This compound emerged from a compound screening and optimization program aimed at identifying potent and specific inhibitors of glucose transport.[2] It acts as a glucose-competitive inhibitor of the class I GLUTs, effectively blocking the primary route of glucose entry into cancer cells.[3] This disruption of glucose metabolism triggers a cascade of downstream effects, including the depletion of NADH pools and a notable accumulation of aspartate, indicating a shift towards oxidative phosphorylation.[4][5] A key finding in the preclinical evaluation of this compound is its ability to induce synthetic lethality in tumors with deficient mitochondrial metabolism, such as those with mutations in the tricarboxylic acid (TCA) cycle.[2][4][5]

Synthesis of this compound

The synthesis of this compound and related compounds has been described in the scientific literature.[4] The following represents a generalized synthetic scheme for this series of GLUT inhibitors.

A detailed, step-by-step protocol for the synthesis of this compound, including specific reaction conditions, purification methods, and analytical characterization, would be required for precise replication.

In Vitro Characterization

Potency and Selectivity

This compound demonstrates potent inhibitory activity against the class I glucose transporters.[3][6]

| Target | IC50 (nM) |

| GLUT1 | 115[3][6] |

| GLUT2 | 137[3][6] |

| GLUT3 | 90[3][6] |

| GLUT4 | 68[3] |

Cellular Activity

In cellular assays, this compound effectively inhibits key metabolic processes dependent on glucose uptake.

| Cell Line | Assay | IC50 (nM) |

| HT-1080 Fibrosarcoma | Glucose Consumption | 228[2] |

| HT-1080 Fibrosarcoma | Lactate Secretion | 234[2] |

| HT-1080 Fibrosarcoma | 2-Deoxyglucose (2DG) Transport | 87[2] |

| HT-1080 Fibrosarcoma (oligomycin-treated) | Glycolytic ATP Production | 127[2] |

In Vivo Characterization

Pharmacokinetics

Pharmacokinetic studies in rodents have demonstrated the oral bioavailability and dose-linear plasma exposure of this compound.[2]

| Species | Parameter | Value |

| Mice | Oral Bioavailability (F) | 15-30%[2] |

| Rats | Oral Bioavailability (F) | 15-30%[2] |

| Mice | Half-life (t1/2) | 1.45 - 4.75 h[2] |

| Rats | Half-life (t1/2) | 2.04 - 5.38 h[2] |

| Mice & Rats | Time to Maximum Concentration (tmax) | 2 - 3 h[2] |

Pharmacodynamics

Oral administration of this compound in mice resulted in a significant elevation of blood glucose levels and delayed glucose clearance in an oral glucose tolerance test (OGTT), confirming its in vivo target engagement.[2]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the competitive inhibition of class I GLUTs. This blockade of glucose entry into the cell has profound consequences on cellular metabolism and signaling.

References

KL-11743: A Technical Whitepaper on Selectivity for GLUT Isoforms

For Researchers, Scientists, and Drug Development Professionals

Abstract

KL-11743 is a potent, orally bioavailable, and glucose-competitive inhibitor of the class I glucose transporters (GLUTs). This document provides a comprehensive overview of the selectivity of this compound for various GLUT isoforms, presenting quantitative data, detailed experimental methodologies, and relevant pathway diagrams to support further research and development.

Quantitative Selectivity Profile

This compound demonstrates potent inhibitory activity against class I GLUT isoforms, with nanomolar efficacy. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, have been determined for GLUT1, GLUT2, GLUT3, and GLUT4.[1][2] A summary of these values is presented in Table 1.

| GLUT Isoform | IC50 (nM) |

| GLUT1 | 115 |

| GLUT2 | 137 |

| GLUT3 | 90 |

| GLUT4 | 68 |

| Table 1: IC50 values of this compound for Class I GLUT Isoforms.[1] |

The data indicates that this compound is a pan-inhibitor of class I GLUTs, with the highest potency observed against GLUT4.

Mechanism of Action

This compound functions as a glucose-competitive inhibitor, meaning it directly competes with glucose for binding to the transporter.[1][2] By blocking the glucose binding site, this compound effectively halts the transport of glucose into the cell. This disruption of glucose metabolism leads to a cascade of downstream cellular effects.

The inhibition of glucose uptake by this compound triggers an acute collapse in NADH pools and a significant accumulation of aspartate.[3][4] This metabolic shift indicates a forced reliance on oxidative phosphorylation in the mitochondria.[3][4] Furthermore, in certain cancer cell lines, this compound can synergize with electron transport chain inhibitors to induce cell death.[1] It has also been shown to induce disulfidptosis through the formation of disulfide bonds in actin cytoskeletal proteins.[1]

Experimental Protocols for Determining GLUT Inhibitor Selectivity

The determination of IC50 values for GLUT inhibitors like this compound typically involves a cell-based glucose uptake assay. This assay measures the rate of glucose transport into cells in the presence of varying concentrations of the inhibitor. The following is a generalized protocol based on standard methodologies.

Principle

Cells overexpressing a specific GLUT isoform are incubated with a labeled glucose analog (e.g., 2-deoxy-D-[3H]glucose or the fluorescent analog 2-NBDG) and varying concentrations of the test compound (this compound). The amount of labeled glucose analog transported into the cells is quantified, and the data is used to calculate the IC50 value.

Materials

-

Cell Lines: A panel of cell lines, each engineered to overexpress a single GLUT isoform (e.g., HEK293-GLUT1, HEK293-GLUT2, etc.).

-

Labeled Glucose Analog:

-

Radiolabeled: 2-deoxy-D-[3H]glucose or 2-deoxy-D-[14C]glucose

-

Fluorescent: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

-

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer.

-

Lysis Buffer: For radiolabeled assays, a solution to lyse the cells (e.g., 0.1% SDS).

-

Scintillation Fluid: For radiolabeled assays.

-

Multi-well plates: 96-well or 24-well plates suitable for cell culture.

-

Detection Instrument:

-

Scintillation counter for radiolabeled assays.

-

Fluorescence plate reader for fluorescent assays.

-

Procedure

-

Cell Seeding: Seed the GLUT-overexpressing cells into multi-well plates and allow them to adhere and grow to a confluent monolayer.

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (a known GLUT inhibitor).

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the different concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.

-

Glucose Uptake Initiation: Add the labeled glucose analog to each well to initiate the uptake.

-

Incubation: Incubate the plates for a short period (e.g., 5-10 minutes) at 37°C to allow for glucose transport.

-

Termination of Uptake: Stop the glucose uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells using the appropriate lysis buffer.

-

Quantification:

-

Radiolabeled Assay: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Fluorescent Assay: Measure the fluorescence of the cell lysates using a fluorescence plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (100% uptake).

-

Plot the percentage of glucose uptake against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a potent pan-inhibitor of class I GLUT isoforms, with IC50 values in the nanomolar range. Its competitive inhibition of glucose transport provides a powerful tool for studying the role of glucose metabolism in various physiological and pathological processes, particularly in oncology. The methodologies outlined in this document provide a framework for the continued investigation and characterization of this compound and other GLUT inhibitors.

References

Downstream Effects of KL-11743 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KL-11743 is a potent, orally bioavailable, and competitive inhibitor of the class I glucose transporters (GLUTs), demonstrating significant activity against GLUT1, GLUT2, GLUT3, and GLUT4.[1][2][3] By effectively blocking cellular glucose uptake, this compound initiates a cascade of downstream metabolic and signaling events. This technical guide provides an in-depth overview of these effects, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved. The information herein is intended to support further research and development of GLUT inhibitors as potential therapeutic agents.

Core Mechanism of Action

This compound competitively inhibits the class I glucose transporters, leading to a direct blockade of glucose entry into the cell. This disruption of glucose metabolism has profound consequences, including a rapid collapse of NADH pools and a notable accumulation of aspartate, which signals a metabolic shift towards mitochondrial oxidative phosphorylation.[4] The efficacy of this compound is particularly pronounced in cancer cells with mutations in the tricarboxylic acid (TCA) cycle, rendering them highly dependent on glycolysis.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and downstream effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Process | Cell Line | IC50 Value | Reference |

| GLUT1 | - | 115 nM | [1][2][3] |

| GLUT2 | - | 137 nM | [1][2][3] |

| GLUT3 | - | 90 nM | [1][2][3] |

| GLUT4 | - | 68 nM | [3] |

| Glucose Consumption | HT-1080 | 228 nM | [3][5] |

| Lactate Secretion | HT-1080 | 234 nM | [3][5] |

| 2-Deoxyglucose (2DG) Transport | HT-1080 | 87 nM | [3][5] |

| Glycolytic ATP Production | HT-1080 (oligomycin-treated) | 127 nM | [3][5] |

| Cell Growth | HT-1080 | 677 nM | [1] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound

| Species | Route of Administration | Half-life | Bioavailability (F) | Reference |

| Mice | Oral | 1.45 - 4.75 h | 15 - 30% | [5] |

| Rats | Oral | 2.04 - 5.38 h | 15 - 30% | [5] |

Signaling Pathways and Metabolic Impact

Treatment with this compound triggers significant alterations in cellular signaling and metabolic pathways. The primary effect is the inhibition of glycolysis, which in turn impacts the pentose phosphate pathway (PPP) and forces a greater reliance on oxidative phosphorylation for ATP production.

The inhibition of glucose uptake by this compound leads to a dose-dependent oxidation of both NADPH and NADH pools.[5] The reduction in glucose flux through the pentose phosphate pathway is a primary contributor to the depletion of NADPH.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.

In Vitro Assays

1. Glucose Uptake Assay (2-Deoxyglucose Method)

-

Principle: This assay measures the uptake of 2-deoxyglucose (2-DG), a glucose analog that is transported into the cell and phosphorylated but not further metabolized, thus accumulating intracellularly. The amount of accumulated 2-DG-6-phosphate is proportional to the glucose uptake rate.

-

Materials:

-

Cell line of interest (e.g., HT-1080)

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

This compound

-

2-Deoxy-D-[³H]glucose or a non-radioactive 2-DG uptake assay kit

-

Lysis buffer

-

Scintillation counter or plate reader

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Wash cells with PBS and incubate in glucose-free medium for 1-2 hours.

-

Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1 hour).

-

Add 2-DG (radiolabeled or as per kit instructions) to each well and incubate for 10-20 minutes.

-

Terminate the uptake by washing the cells with ice-cold PBS.

-

Lyse the cells according to the chosen detection method.

-

Quantify the amount of intracellular 2-DG using a scintillation counter or a plate reader.

-

Normalize the results to the protein concentration of each well.

-

2. Lactate Secretion Assay

-

Principle: This assay quantifies the amount of lactate secreted into the culture medium, which is a direct product of glycolysis.

-

Materials:

-

Cell line of interest

-

Complete culture medium

-

This compound

-

Lactate assay kit

-

Plate reader

-

-

Protocol:

-

Seed cells in a multi-well plate and treat with this compound or vehicle for the desired duration (e.g., 24 hours).

-

Collect the culture medium from each well.

-

Centrifuge the medium to remove any detached cells.

-

Use a commercial lactate assay kit to measure the lactate concentration in the supernatant according to the manufacturer's instructions.

-

Read the absorbance or fluorescence on a plate reader.

-

Normalize the lactate concentration to the cell number or protein concentration.

-

3. Glycolytic ATP Production Assay

-

Principle: This assay measures the rate of ATP production specifically from glycolysis by inhibiting mitochondrial ATP synthesis with oligomycin.

-

Materials:

-

Cell line of interest

-

Complete culture medium

-

This compound

-

Oligomycin

-

ATP assay kit

-

Luminometer

-

-

Protocol:

-

Seed cells in a white-walled 96-well plate.

-

Treat cells with this compound or vehicle in the presence of oligomycin (to inhibit mitochondrial ATP synthase) for 1-2 hours.

-

Use a commercial ATP assay kit to lyse the cells and measure the ATP levels according to the manufacturer's protocol.

-

Measure luminescence using a luminometer.

-

The measured ATP levels represent the contribution from glycolysis.

-

4. NADP+/NADPH Ratio Assay

-

Principle: This assay measures the relative amounts of the oxidized (NADP+) and reduced (NADPH) forms of nicotinamide adenine dinucleotide phosphate, providing an indication of the cellular redox state.

-

Materials:

-

Cell line of interest

-

This compound

-

Extraction buffers (acidic for NADP+, basic for NADPH)

-

NADP/NADPH assay kit

-

Fluorometric or colorimetric plate reader

-

-

Protocol:

-

Culture and treat cells with this compound as required.

-

Harvest the cells and perform differential extraction of NADP+ and NADPH using acidic and basic extraction buffers, respectively, as per the kit instructions.[6]

-

Use the extracts in the enzymatic cycling reaction provided in the assay kit to generate a fluorescent or colorimetric signal.

-

Measure the signal on a plate reader.

-

Calculate the concentrations of NADP+ and NADPH from a standard curve and determine the ratio.

-

In Vivo Assays

1. Oral Glucose Tolerance Test (OGTT) in Mice

-

Principle: This test evaluates the ability of an animal to clear a glucose load from the blood, providing an indication of glucose metabolism in vivo.

-

Materials:

-

Mice (e.g., C57BL/6)

-

This compound formulation for oral gavage

-

Glucose solution (e.g., 2 g/kg)

-

Blood glucose meter and test strips

-

-

Protocol:

-

Fast the mice overnight (approximately 16 hours) with free access to water.[7]

-

Record the baseline blood glucose level (t=0) from a tail snip.

-

Administer this compound or vehicle control via oral gavage.

-

After a specific time (e.g., 60 minutes), administer a glucose solution via oral gavage.[8]

-

Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[7]

-

Plot the blood glucose concentration over time to assess glucose tolerance.

-

2. Tumor Xenograft Efficacy Study

-

Principle: This study assesses the anti-tumor efficacy of this compound in an in vivo setting using human tumor cells implanted in immunocompromised mice.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line (e.g., NCI-H226)

-

This compound formulation for the chosen route of administration (e.g., intraperitoneal or oral)

-

Calipers for tumor measurement

-

-

Protocol:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control according to the desired dosing schedule (e.g., daily, every other day).

-

Measure tumor volume with calipers regularly (e.g., 2-3 times per week).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Conclusion

This compound represents a significant tool for investigating the therapeutic potential of GLUT inhibition. Its well-characterized downstream effects on cellular metabolism and signaling provide a solid foundation for further preclinical and clinical development. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to explore the multifaceted impact of this compound and other GLUT inhibitors in various disease models. The provided visualizations of the underlying pathways serve to contextualize the quantitative data and experimental findings, facilitating a deeper understanding of the compound's mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | GLUT inhibitor | Probechem Biochemicals [probechem.com]

- 4. Inhibition of glucose transport synergizes with chemical or genetic disruption of mitochondrial metabolism and suppresses TCA cycle-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. NADP/NADPH-Glo™ Assay Protocol [worldwide.promega.com]

- 7. mmpc.org [mmpc.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for KL-11743 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of KL-11743, a potent and orally active inhibitor of class I glucose transporters (GLUTs), in a cell culture setting. The following protocols and data are intended to guide researchers in utilizing this compound to investigate cancer metabolism and related therapeutic strategies.

Introduction

This compound is a glucose-competitive inhibitor targeting GLUT1, GLUT2, GLUT3, and GLUT4.[1][2] By blocking the primary pathway of glucose entry into cells, this compound effectively inhibits glycolysis, leading to significant alterations in cellular metabolism and energy production.[3][4][5] This compound has shown particular efficacy in cancer cells that are highly dependent on glucose for survival and proliferation. Notably, this compound's mechanism of action involves inducing a rapid collapse of NADH pools and a significant accumulation of aspartate, indicating a metabolic shift towards oxidative phosphorylation.[3][5] Furthermore, it can synergize with inhibitors of electron transport to induce cell death and can trigger a form of cell death known as disulfidptosis by inducing disulfide bonds in cytoskeletal proteins.[2]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cell-based assays.

Table 1: IC50 Values of this compound for Class I Glucose Transporters

| Target | IC50 (nM) |

| GLUT1 | 115[1][2] |

| GLUT2 | 137[1][2] |

| GLUT3 | 90[1][2] |

| GLUT4 | 68[2][6] |

Table 2: Functional Inhibition of Glucose Metabolism in HT-1080 Fibrosarcoma Cells

| Parameter | IC50 (nM) |

| Glucose Consumption | 228[2][4][6] |

| Lactate Secretion | 234[2][4][6] |

| 2-Deoxyglucose (2DG) Transport | 87[2][4][6] |

| Glycolytic ATP Production | 127[2][4][6] |

| Cell Growth (72h) | 677[2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro evaluation.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in fresh, anhydrous DMSO.[1] For example, to make 1 mL of a 10 mM stock, dissolve 5.23 mg of this compound (MW: 522.6 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 12 months or at -80°C for longer-term storage.[6]

Cell Viability and Proliferation Assay

Objective: To determine the effect of this compound on the growth and viability of cancer cell lines.

Materials:

-